molecular formula C8H8S3 B143298 2-(Methylthio)-1,3-benzodithiole CAS No. 126319-27-5

2-(Methylthio)-1,3-benzodithiole

Cat. No. B143298
M. Wt: 200.4 g/mol
InChI Key: VDSKGWPFPTXXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Methylthio)-1,3-benzodithiole” is a type of organosulfur compound, which are organic compounds that contain sulfur . They are often associated with foul odors, but many of the sweetest compounds known are organosulfur derivatives .


Synthesis Analysis

While specific synthesis methods for “2-(Methylthio)-1,3-benzodithiole” are not available, similar compounds are often synthesized through reactions involving sulfur or sulfur-containing compounds .


Molecular Structure Analysis

The molecular structure of a compound like “2-(Methylthio)-1,3-benzodithiole” would likely involve a benzene ring (due to the “benzo” prefix) and sulfur atoms (due to the “thio” prefix) .

Scientific Research Applications

Generation and Application in Synthesis

  • 2-Lithio-2-(methylthio)-1,3-benzodithioles can be generated through specific reactions and have applications in synthesizing unsymmetrical hexathioorthooxalates, which were previously challenging to prepare using traditional methods (Brown et al., 1984).

Reactions with Carbon Disulfide

  • The compound demonstrates unique reactions with carbon disulfide, leading to the formation of specific compounds, indicating its utility in creating diverse chemical structures (Gimbert et al., 1989).

Antimycotic Activity

  • Some 1,3-benzodithiols substituted at position 2, derived from benzene 1,2-dithiols, exhibit significant antifungal activity, highlighting potential applications in developing antifungal substances (Mazza et al., 1980).

Synthetic Applications

  • 2-Alkoxy-1,3-benzodithioles and 1,3-benzodithiolium salts, closely related compounds, show considerable potential in synthetic chemistry, particularly in the preparation of various reagents (Nakayama, 1985).

Stereoselectivity in Oxygenation

  • The compound is used as a stereochemical probe in studying S-monooxygenation, showing specific preferences in chemical reactions, which is significant for understanding stereochemical properties in organic chemistry (Cashman et al., 1992).
  • 2-Alkoxy-1,3-benzodithioles react with active methylene compounds, enabling the introduction of the 1,3-benzodithiol-2-yl group at the activated carbon atom, a useful reaction in organic synthesis (Nakayama, 1976).

Improved Synthesis of Tertiary Alcohols

  • The compound is instrumental in an improved method for synthesizing tertiary alcohols, particularly in reactions involving hindered organoboranes (Ncube et al., 1979).

Electrochemical Properties

  • 2-Silyl-substituted 1,3-benzodithiole compounds, synthesized from 2-(Methylthio)-1,3-benzodithiole, show a decrease in oxidation potential and enhanced donating ability, indicating potential applications in electrochemistry (Hong-qi, 2009).

Dye Development

  • Compounds containing the 1,3-benzodithiole residue, including those related to 2-(Methylthio)-1,3-benzodithiole, are being explored for use as functional dyes in various applications, showing promising results in terms of developing rate and fastness properties (Horiike et al., 1985).

Future Directions

The future directions for research on “2-(Methylthio)-1,3-benzodithiole” would depend on its properties and potential applications. Organosulfur compounds are a broad and diverse class of compounds that are studied in various fields, including medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

2-methylsulfanyl-1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8S3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSKGWPFPTXXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1SC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562526
Record name 2-(Methylsulfanyl)-2H-1,3-benzodithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-1,3-benzodithiole

CAS RN

126319-27-5
Record name 2-(Methylsulfanyl)-2H-1,3-benzodithiole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 2
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 3
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 4
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 5
2-(Methylthio)-1,3-benzodithiole
Reactant of Route 6
2-(Methylthio)-1,3-benzodithiole

Citations

For This Compound
1
Citations
CA Brown, RD Miller, CM Lindsay, K Smith - Tetrahedron letters, 1984 - Elsevier
2-Lithio-2-(methylthio)-1,3-benzodithioles are readily generated either by thiophilic addition of methyllithium to o-phenylenetrithiocarbonates or by deprotonation of 2-(methyl-thio)-1,3-…
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.